(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a benzo[d]thiazole moiety with a thiophene carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit insecticidal potentials , suggesting that the compound might target specific receptors or enzymes in insects.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit corrosion processes in steel , indicating that they might interact with metal surfaces and form a protective layer.
Biochemical Pathways
Related compounds have been found to activate the release of calcium ions in insect neurons , suggesting that they might affect calcium signaling pathways.
Result of Action
Related compounds have been found to exhibit favorable insecticidal potentials , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the condensation of 3,4,6-trimethylbenzo[d]thiazol-2(3H)-one with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carboxamide linkage. The reaction conditions often require refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the benzo[d]thiazole or thiophene rings.
Substitution: Halogenated or nitrated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is unique due to its combination of a benzo[d]thiazole and thiophene moiety, which imparts distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide.
Properties
IUPAC Name |
N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-7-10(2)13-12(8-9)20-15(17(13)3)16-14(18)11-5-4-6-19-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQVECVQLGNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CS3)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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